"2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine" synthesis and characterization
"2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine, a valuable substituted pyridine intermediate for research and development in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via a palladium-catalyzed Sonogashira cross-coupling reaction. The rationale behind the choice of reagents and reaction conditions is discussed to ensure reproducibility and high yield. Furthermore, this guide outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing benchmark data for compound verification and quality control. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction and Strategic Overview
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic compound. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, while the cyano and protected alkyne moieties offer versatile handles for further chemical transformations.[1] Specifically, the cyano group can be hydrolyzed or reduced, and the silyl-protected alkyne can be deprotected to a terminal alkyne for use in "click" chemistry, further cross-coupling reactions, or cyclization processes.
The synthesis of this target molecule is most efficiently achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it an ideal choice for complex molecule synthesis.[2][3] Our strategic approach, therefore, involves the coupling of a suitable 3-halopyridine precursor with a silyl-protected terminal alkyne.
Retrosynthetic Analysis
The key disconnection for the synthesis of the target molecule is the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group. This leads directly to a 2-cyano-3-halopyridine and triisopropylsilylacetylene as the starting materials, which are readily coupled using Sonogashira conditions.
Caption: Retrosynthetic analysis of the target molecule.
The triisopropylsilyl (TIPS) group serves a crucial role as a protecting group for the acidic proton of the terminal alkyne.[4] This prevents the undesirable side reaction of alkyne homocoupling (Glaser coupling) under the reaction conditions. The steric bulk of the TIPS group also enhances the stability of the compound, facilitating its isolation and purification.
Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine. The protocol is designed to be self-validating, with clear instructions and checkpoints.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Density | Notes |
| 2-Cyano-3-bromopyridine | C₆H₃BrN₂ | 183.01 | Solid | Starting material. |
| Triisopropylsilylacetylene | C₁₁H₂₂Si | 182.38 | 0.796 g/mL | Reactant. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Solid | Palladium catalyst. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Solid | Co-catalyst. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | Base and solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 g/mL | Anhydrous, solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 g/mL | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 0.659 g/mL | For chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Synthetic Procedure
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-cyano-3-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (e.g., 10 mL THF and 5 mL Et₃N per 1.0 g of the bromopyridine). Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add triisopropylsilylacetylene (1.2 eq) dropwise to the stirring suspension via syringe over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 16 hours. The color will typically change to a dark brown or black.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a 9:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting bromopyridine.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and salts. Wash the Celite pad thoroughly with additional ethyl acetate.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution of 0% to 10% ethyl acetate in hexanes.
-
Isolation: Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to yield 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine as a solid or viscous oil.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of a successfully synthesized and purified sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation of the target molecule. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
3.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.70 | dd | 1H | Pyridine H-6 |
| ~ 7.85 | dd | 1H | Pyridine H-4 |
| ~ 7.50 | dd | 1H | Pyridine H-5 |
| ~ 1.15 | m | 21H | TIPS -CH(CH ₃)₂ & -CH (CH₃)₂ |
3.1.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 153.0 | Pyridine C-6 | Aromatic CH |
| ~ 152.5 | Pyridine C-4 | Aromatic CH |
| ~ 140.0 | Pyridine C-2 | Quaternary, attached to CN |
| ~ 128.0 | Pyridine C-5 | Aromatic CH |
| ~ 118.0 | Pyridine C-3 | Quaternary, attached to alkyne |
| ~ 115.5 | C N | Cyano carbon |
| ~ 102.0 | Alkyne C -Si | Silyl-substituted alkyne carbon |
| ~ 99.0 | Alkyne C -Py | Pyridine-substituted alkyne carbon |
| ~ 18.8 | TIPS -CH(C H₃)₂ | Isopropyl methyl carbons |
| ~ 11.4 | TIPS -C H(CH₃)₂ | Isopropyl methine carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2945, 2865 | Strong | C-H stretch (aliphatic, TIPS) |
| ~ 2230 | Strong, Sharp | C≡N stretch (cyano group)[7] |
| ~ 2165 | Medium-Weak | C≡C stretch (alkyne) |
| ~ 1570, 1460 | Medium | C=C / C=N ring stretches (pyridine)[8] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), the protonated molecular ion is typically observed.
-
Expected Molecular Weight: C₁₇H₂₄N₂Si = 284.18 g/mol
-
Observed Ion (ESI+): m/z = 285.19 ([M+H]⁺)
-
Key Fragmentation: A characteristic fragment corresponds to the loss of an isopropyl group (-43 Da) from the TIPS moiety, resulting in a peak at m/z ≈ 242.[9]
Conclusion
This guide details a robust and reproducible method for the synthesis of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine via a Sonogashira cross-coupling reaction. The provided protocol, coupled with the comprehensive characterization data, offers researchers a reliable resource for producing and verifying this valuable chemical intermediate. The straightforward nature of the synthesis and the versatility of the product's functional groups make it an attractive building block for applications in drug discovery and the development of novel organic materials.
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